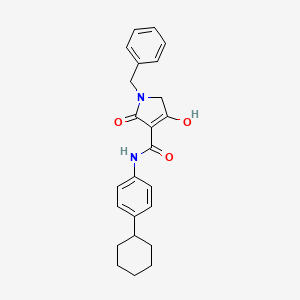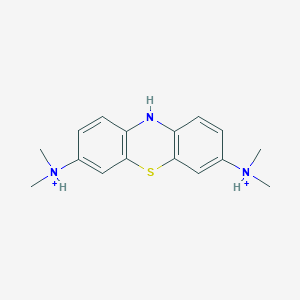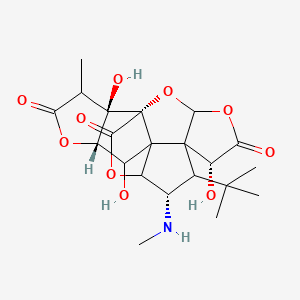
1-benzyl-N-(4-cyclohexylphenyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “PMID18295483C2” is also known by its chemical name, 1-benzyl-N-(4-cyclohexylphenyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carboxamide . This compound has been investigated for its potential as an inhibitor of undecaprenyl pyrophosphate synthase (UPPS), an enzyme involved in bacterial cell wall biosynthesis . The inhibition of UPPS makes this compound a promising candidate for the development of novel antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(4-cyclohexylphenyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized using continuous flow chemistry techniques. These methods allow for better control over reaction parameters, leading to improved efficiency and scalability. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(4-cyclohexylphenyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different biological activities and properties .
Scientific Research Applications
1-benzyl-N-(4-cyclohexylphenyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its inhibitory effects on bacterial enzymes, making it a candidate for antimicrobial drug development.
Medicine: The compound’s potential as an antimicrobial agent is being explored for the treatment of bacterial infections.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme undecaprenyl pyrophosphate synthase (UPPS). UPPS is crucial for the biosynthesis of bacterial cell walls. By inhibiting this enzyme, the compound disrupts the production of essential cell wall components, leading to bacterial cell death. The molecular targets and pathways involved include the binding of the compound to the active site of UPPS, preventing the enzyme from catalyzing its normal reactions .
Comparison with Similar Compounds
Similar Compounds
- Tetramic acids
- Tetronic acids
- Dihydropyridin-2-ones
These compounds share structural similarities with 1-benzyl-N-(4-cyclohexylphenyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carboxamide and have been studied for their antimicrobial properties .
Uniqueness
What sets 1-benzyl-N-(4-cyclohexylphenyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carboxamide apart is its specific inhibition of UPPS, which is a novel target for antimicrobial agents. This specificity reduces the likelihood of cross-reactivity with human enzymes, potentially leading to fewer side effects .
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-benzyl-N-(4-cyclohexylphenyl)-3-hydroxy-5-oxo-2H-pyrrole-4-carboxamide |
InChI |
InChI=1S/C24H26N2O3/c27-21-16-26(15-17-7-3-1-4-8-17)24(29)22(21)23(28)25-20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18,27H,2,5-6,9-10,15-16H2,(H,25,28) |
InChI Key |
JKRIQNNJCFTRAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C3=C(CN(C3=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,4R,8S,9R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770776.png)
![2-[2-[[[13-Amino-2-[(4-hydroxyphenyl)methyl]-4,14-dioxo-1,5-diazacyclotetradec-9-ene-6-carbonyl]amino]methyl]phenyl]acetic acid](/img/structure/B10770785.png)
![(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770796.png)
![2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10770808.png)
![[3H]pentazocine](/img/structure/B10770819.png)
![[(1S,11R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770822.png)
![(9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770831.png)

![4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10770836.png)
![[4-[(4-tert-butylcyclohexanecarbonyl)amino]phenyl] N-morpholin-4-ylcarbamate](/img/structure/B10770840.png)
![2-[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10770852.png)


